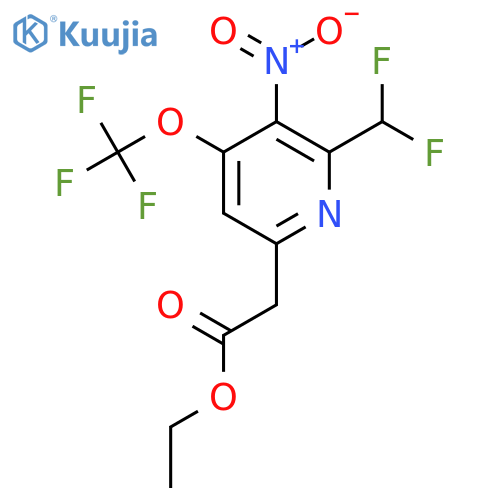Cas no 1805300-42-8 (Ethyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate)

1805300-42-8 structure
商品名:Ethyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate
CAS番号:1805300-42-8
MF:C11H9F5N2O5
メガワット:344.191580533981
CID:4843580
Ethyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate
-
- インチ: 1S/C11H9F5N2O5/c1-2-22-7(19)4-5-3-6(23-11(14,15)16)9(18(20)21)8(17-5)10(12)13/h3,10H,2,4H2,1H3
- InChIKey: MDBZNGJBFALUMR-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=CC(CC(=O)OCC)=N1)OC(F)(F)F)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 428
- トポロジー分子極性表面積: 94.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081717-1g |
Ethyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate |
1805300-42-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate 関連文献
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
1805300-42-8 (Ethyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate) 関連製品
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
